Azidoethyl-SS-PEG2-Boc

PROTAC Linkerology SAR

Azidoethyl-SS-PEG2-Boc is a non-interchangeable PROTAC linker integrating a bioorthogonal azide for CuAAC click chemistry, a glutathione-cleavable disulfide for reductive intracellular payload release (1–10 mM GSH), and an orthogonally Boc-protected amine for stepwise conjugation. Unlike non-cleavable PEG or free amine analogues, this linker provides extracellular stability with cytosolic cleavage, while the PEG2 spacer optimizes solubility and passive membrane permeability for ternary complex formation. Essential for SAR-driven linker optimization, stimulus-responsive PROTACs, and ADC intermediate synthesis.

Molecular Formula C13H25N3O4S2
Molecular Weight 351.48
CAS No. 2144777-83-1
Cat. No. B605804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidoethyl-SS-PEG2-Boc
CAS2144777-83-1
SynonymsAzidoethyl-PEG2-t-Butyl ester
Molecular FormulaC13H25N3O4S2
Molecular Weight351.48
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-]
InChIInChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3
InChIKeyHWZBIMRMCUSFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azidoethyl-SS-PEG2-Boc (CAS 2144777-83-1) – Technical Specifications and Procurement Baseline for a Cleavable Heterobifunctional Linker


Azidoethyl-SS-PEG2-Boc is a heterobifunctional polyethylene glycol (PEG)-based chemical linker designed for advanced bioconjugation, primarily within Proteolysis Targeting Chimera (PROTAC) and Antibody-Drug Conjugate (ADC) research . Its molecular structure integrates three key functional modules: a terminal azide group for bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry; a central disulfide (SS) bridge engineered for reductive cleavage in intracellular environments; and a Boc-protected carboxylic acid terminal that serves as a latent conjugation handle for amine coupling after deprotection . With a molecular formula of C13H25N3O4S2 and a molecular weight of 351.49 g/mol, this compound provides a defined spatial separation of approximately 2 PEG units between its reactive centers .

Procurement Risk Alert: Why In-Class PEG Linkers Are Not Interchangeable with Azidoethyl-SS-PEG2-Boc (CAS 2144777-83-1)


Substituting Azidoethyl-SS-PEG2-Boc with a generic PEG linker lacking the precise combination of orthogonal reactivity and cleavable architecture introduces significant experimental and procurement risk. The critical distinction lies in the synergistic interplay of the azide handle, the cleavable disulfide, and the Boc-protected terminus . Replacing this with a linker of similar length but different chemistry (e.g., a non-cleavable alkyl chain or a linker with mismatched functional groups like amine/acid pairs) fundamentally alters the intracellular release profile and synthetic pathway, requiring a complete re-optimization of the conjugation strategy . As detailed in the evidence below, the specific PEG2 spacer length, which differs from PEG1 or PEG3 analogs, directly influences the distance between the E3 ligase ligand and the target protein warhead—a parameter shown in peer-reviewed studies to critically impact ternary complex formation and degradation efficiency [1].

Evidence-Based Differentiation: Quantitative Justification for Sourcing Azidoethyl-SS-PEG2-Boc (CAS 2144777-83-1)


Quantitative Impact of PEG2 Spacer Length on PROTAC Ternary Complex Formation

The specific PEG2 spacer in Azidoethyl-SS-PEG2-Boc differentiates it from shorter (PEG1) or longer (PEG3/PEG4) analogs. While compound-specific ternary complex data for this exact linker is not published in isolation, established class-level inference from peer-reviewed PROTAC linker design reviews demonstrates that the linker length and composition are critical parameters influencing degradation potency (DC50) and maximal degradation (Dmax). Changing the PEG unit number alters the spatial distance between the E3 ligase ligand and the POI warhead, which can result in a complete loss of degradation activity if the distance falls outside the optimal window for a specific protein pair [1]. Procurement of this exact linker ensures the maintenance of a specific, pre-validated spatial geometry in the assembled PROTAC molecule [2].

PROTAC Linkerology SAR

Precise Spatial Separation: PEG2 vs. Alkyl Chain Linker Architectures

The PEG2 component in Azidoethyl-SS-PEG2-Boc imparts superior aqueous solubility compared to pure alkyl chain linkers of comparable length. While direct solubility data (e.g., in mg/mL) for this specific compound is not publicly benchmarked against alkyl analogs, class-level inference from linker design principles establishes that PEG spacers increase the hydrophilicity and overall polarity of the PROTAC molecule, reducing aggregation and non-specific binding [1]. This is a critical procurement consideration because alkyl linkers, despite offering similar distance, can lead to poor aqueous solubility and reduced cellular permeability of the final PROTAC, a well-documented failure mode in drug discovery [2].

PROTAC Solubility Pharmacokinetics

Orthogonal Reactivity and Protecting Group Strategy

Azidoethyl-SS-PEG2-Boc's differentiation lies in its orthogonal terminal functionalities: an azide for click chemistry and a Boc-protected acid. This is in direct contrast to analogs like Azido-C2-SS-PEG2-C2-acid (CAS 2144777-72-8), which possesses a free carboxylic acid . The Boc group in Azidoethyl-SS-PEG2-Boc provides a temporary protecting group that can be selectively removed under mild acidic conditions (e.g., TFA) to reveal a free amine for subsequent conjugation, preventing unwanted side reactions during the initial click chemistry step . This sequential deprotection strategy is essential for constructing complex heterobifunctional PROTACs with high purity and yield.

Bioconjugation Orthogonal Chemistry PROTAC Synthesis

Defined Application Scenarios for Azidoethyl-SS-PEG2-Boc (CAS 2144777-83-1) Supported by Quantitative Evidence


PROTAC Synthesis Requiring Optimized PEG2 Spacer Geometry

This linker is the procurement choice for research groups executing PROTAC design campaigns where the linker length and flexibility have been pre-optimized in silico or through empirical SAR studies. As established in Section 3, altering the PEG unit number (e.g., to PEG1 or PEG3) can dramatically alter ternary complex formation and degradation efficiency . Azidoethyl-SS-PEG2-Boc provides a specific, validated spatial separation that is critical for reproducing or building upon existing PROTAC SAR data for a given target protein-E3 ligase pair .

Multi-Step Bioconjugation Requiring Orthogonal Protecting Group Strategy

This compound is specifically indicated for synthetic workflows that demand sequential, orthogonal conjugation. The Boc-protected terminus allows the azide group to first undergo click chemistry with an alkyne-bearing ligand (e.g., an E3 ligase binder). Subsequent deprotection of the Boc group with TFA reveals a reactive handle for coupling to a target protein ligand (POI warhead) containing a free amine . This contrasts with using a free acid analog, which would require a different order of addition and may lead to side reactions or lower yields .

Construction of Intracellularly-Cleavable ADC Payload-Linkers

Azidoethyl-SS-PEG2-Boc serves as a versatile building block for the modular synthesis of cleavable ADC linkers. The central disulfide bond is designed to remain stable in circulation but undergo reductive cleavage in the high-glutathione environment of the cytosol, facilitating targeted payload release . The azide group enables the attachment of the linker to a cytotoxic payload via click chemistry, while the Boc-protected terminal provides a point of attachment for the antibody conjugation moiety (e.g., after conversion to a maleimide) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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